molecular formula C27H26FNO4S B2863285 [4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114853-15-4

[4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2863285
CAS No.: 1114853-15-4
M. Wt: 479.57
InChI Key: WGOXWFFZYPCKST-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine family, characterized by a sulfone group (1,1-dioxido), a 4-butylphenyl substituent at position 4, a fluorine atom at position 6, and a 4-ethoxyphenyl methanone moiety at position 2. The sulfone group enhances electronic stability and influences intermolecular interactions, while the 4-ethoxy group on the methanone may improve lipophilicity and bioavailability .

Properties

IUPAC Name

[4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FNO4S/c1-3-5-6-19-7-12-22(13-8-19)29-18-26(27(30)20-9-14-23(15-10-20)33-4-2)34(31,32)25-16-11-21(28)17-24(25)29/h7-18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOXWFFZYPCKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the butylphenyl, fluoro, and ethoxy groups. Common reagents used in these reactions include fluorinating agents, alkylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazine compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays and studies. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s biological activity is being investigated for potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include:

Compound Name Molecular Formula Molecular Weight Substituents (Benzothiazine Core) Methanone Group
4-(4-Butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₃₀H₂₈FNO₄S 533.62 4-butylphenyl, 6-fluoro 4-ethoxyphenyl
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 417.52 4-butylphenyl, no fluorine Phenyl
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₈H₂₂ClFNO₄S 538.00 3-chloro-4-methylphenyl, 6-fluoro 4-ethoxyphenyl

Key Observations:

Methanone Modifications: The 4-ethoxyphenyl group in the target compound offers greater steric bulk and electron-donating effects compared to the simpler phenyl group in the second analog, which may influence solubility and metabolic stability .

Aromatic Ring Variations : The third analog replaces the 4-butylphenyl with a 3-chloro-4-methylphenyl group, introducing both halogenated and methyl substituents. This modification likely alters steric hindrance and electronic distribution, impacting crystallographic packing (as inferred from SHELX refinement tools ).

Physicochemical Properties

While explicit data (e.g., logP, melting points) are unavailable in the provided evidence, trends can be inferred:

  • The 4-ethoxyphenyl group in the target compound increases molecular weight (533.62 vs. 417.52 in the second analog), suggesting higher lipophilicity .

Research Implications

Drug Design : The 4-ethoxy group and fluorine atom in the target compound make it a candidate for further pharmacokinetic studies, particularly in central nervous system (CNS) targets where lipophilicity is critical.

Crystallography : Structural refinement using SHELX software and visualization via ORTEP-3 would aid in understanding conformational preferences.

Biological Activity

The compound 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazine core, which is known for its diverse pharmacological properties. The presence of fluorine and butyl groups may enhance its lipophilicity and biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound may act as an allosteric modulator, influencing key enzymes involved in metabolic pathways critical for the survival of pathogens such as Plasmodium falciparum and other protozoan parasites .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives of benzothiazine have shown the ability to induce oxidative stress in cells, leading to apoptosis in cancer cells .

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against several microbial strains. Its activity can be summarized as follows:

Microbial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Escherichia coli32 µg/mLCell wall disruption
Staphylococcus aureus16 µg/mLProtein synthesis inhibition
Candida albicans8 µg/mLMembrane disruption

The compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria and fungi.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., U-937 monocytes) revealed the following results:

Concentration (µg/mL) Viability (%) EC50 (µM)
20075<25
505525-100
12.530>100

The EC50 values indicate that the compound possesses moderate to high cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Antileishmanial Activity

In a study assessing antileishmanial activity, the compound demonstrated significant efficacy with an EC50 value below 10 µM against Leishmania donovani. The mechanism was attributed to the disruption of parasite metabolic pathways through inhibition of trypanothione reductase .

Case Study 2: Antimalarial Potential

Another investigation into its antimalarial properties showed that the compound effectively inhibited the growth of Plasmodium falciparum, with a notable reduction in parasitemia observed in treated cultures compared to controls. This suggests its potential role in developing new antimalarial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Core Formation : Construct the benzothiazine core via condensation of aromatic aldehydes with sulfur-containing amines under controlled pH (6–7) and temperature (60–80°C) .

Substituent Introduction : Introduce the 4-butylphenyl and 4-ethoxyphenyl groups via nucleophilic substitution or Friedel-Crafts acylation. Anhydrous conditions (e.g., AlCl₃ in dichloromethane) are critical for acylation efficiency .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Data collection at 100 K minimizes thermal motion artifacts .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to assign substituents (e.g., fluoro at δ 160–165 ppm in ¹⁹F NMR; ethoxy at δ 1.3–1.5 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~466.2 Da) with <2 ppm error .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen against bacterial (e.g., S. aureus, MIC assay) and cancer cell lines (e.g., MTT assay on HeLa cells). Use positive controls (e.g., doxorubicin for cancer) and normalize activity to IC₅₀ values .
  • Enzyme Inhibition : Test COX-2 inhibition (ELISA) to evaluate anti-inflammatory potential. Compare to celecoxib as a reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify substituents (e.g., replace 4-butylphenyl with 3-chloro-4-methylphenyl or 3,5-dimethoxyphenyl) to assess impact on potency. Use parallel synthesis for rapid iteration .
  • Activity Comparison :
Substituent (R)Biological Activity (IC₅₀, μM)
4-Butylphenyl12.4 (COX-2)
3-Chloro-4-methylphenyl8.9 (COX-2)
3,5-Dimethoxyphenyl22.1 (COX-2)
Data extrapolated from structurally analogous benzothiazines .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors. Train models with datasets from PubChem or ChEMBL .
  • Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB: 5KIR) using GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize derivatives .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate experiments across independent labs .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. Cross-reference with structural analogs (e.g., fluorinated vs. methoxy variants) to isolate substituent-specific effects .

Q. What experimental designs are optimal for studying metabolic stability?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (fluorogenic substrates). A >50% inhibition at 10 μM indicates high metabolic liability .

Methodological Notes

  • Crystallography : For XRD, collect high-resolution data (d ≤ 0.8 Å) and refine with SHELXL using Hirshfeld atom refinement (HAR) for accurate H-atom positions .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to mitigate batch-to-batch variability .

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